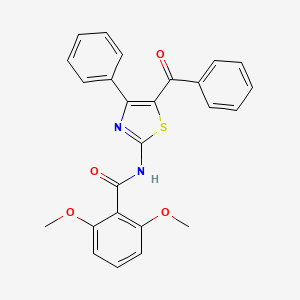

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-30-18-14-9-15-19(31-2)20(18)24(29)27-25-26-21(16-10-5-3-6-11-16)23(32-25)22(28)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCXKACVUMWBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups. The final step involves the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

These findings suggest that the compound's efficacy is comparable to standard chemotherapeutic agents like doxorubicin. Its mechanisms of action involve modulation of signaling pathways associated with apoptosis and cell cycle regulation, indicating potential G1 arrest in cancer cells.

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria. The thiazole derivatives have been associated with the inhibition of bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of metabolic pathways.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications beyond cancer treatment:

- Antimicrobial Treatments : Its antibacterial properties suggest potential use in developing new antibiotics.

- Anti-inflammatory Agents : The modulation of signaling pathways may also indicate anti-inflammatory effects.

- Neuroprotective Effects : Preliminary studies suggest it could have protective effects on neuronal cells, warranting further investigation into its neuroprotective capabilities.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Efficacy : A study published in a pharmacological journal demonstrated that treatment with N-(5-benzoyl-4-phenylthiazol-2-yl)-2,6-dimethoxybenzamide resulted in significant reductions in tumor size in vivo models.

- Antibacterial Activity : Another research article highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

- Mechanistic Insights : Recent biochemical analyses revealed that the compound affects multiple cellular pathways, emphasizing its multifaceted nature as a therapeutic agent.

Mechanism of Action

The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Structural Diversity in Heterocycles :

- The target compound’s 1,3-thiazole core contrasts with isoxaben’s isoxazole ring and compound 6’s thiadiazole system. Thiazoles and thiadiazoles are electron-deficient, influencing reactivity and binding to biological targets .

- Bulky substituents (e.g., isoxaben’s alkyl group) enhance herbicidal specificity by modulating interactions with plant enzymes .

Substituent Effects on Physicochemical Properties :

- Melting Points : Thiadiazole derivatives (e.g., 8a) exhibit higher melting points (290°C) compared to isoxazole-based compounds, likely due to extended conjugation and rigidity .

- Bioactivity : The 2,6-dimethoxybenzamide group in isoxaben and the target compound is critical for herbicidal activity, while chloro/difluoro substitutions () favor antimicrobial action .

Synthetic Pathways: Thiazole derivatives (e.g., ) are synthesized via acylation of thiazol-2-amine with benzoyl chlorides in pyridine . Thiadiazole analogs () involve condensations of enaminones with active methylene compounds (e.g., acetylacetone) under acidic conditions .

Spectroscopic and Analytical Comparisons

Table 2: Spectral Data for Selected Compounds

- IR : Dual C=O stretches in compound 8a (1679, 1605 cm⁻¹) indicate multiple carbonyl groups, absent in simpler analogs like compound 6 .

- $ ^1 \text{H-NMR} $ : Aromatic proton multiplicities and methyl group signals differentiate substituent patterns (e.g., compound 8a’s acetyl group at δ 2.63 ppm) .

Functional and Application Differences

- Herbicidal vs. Antimicrobial Activity: Isoxaben’s 2,6-dimethoxybenzamide group disrupts cellulose synthesis in weeds, while ’s 2,4-difluorobenzamide-thiazole derivative inhibits microbial enzymes .

Thermal Stability :

- Thiadiazole-pyridine hybrids (e.g., 8a) exhibit higher melting points (290°C) compared to thiazole derivatives, suggesting superior stability for agrochemical formulations .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a thiazole ring and a dimethoxybenzamide moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through methods such as the Hantzsch thiazole synthesis, followed by benzoylation and subsequent modifications to introduce the dimethoxybenzamide structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell proliferation and survival. Specifically, studies have highlighted its effectiveness against breast cancer and other malignancies by targeting specific cellular mechanisms .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.

- Gene Expression Modulation : It alters the expression of genes associated with cell cycle regulation and apoptosis.

- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating its action at the target site .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole | Structure | Moderate | Low |

| N-(4-methylphenyl diazenyl)-4-phenylthiazol | Structure | High | Moderate |

| N-(5-benzoylthiazol-2-yl)benzo[d][1,3]dioxole | Structure | Low | High |

The comparison highlights that while some derivatives exhibit strong antimicrobial effects, others may be more effective as anticancer agents. The unique substitution pattern of this compound contributes to its distinctive biological profile.

Case Studies

- Antibacterial Efficacy : A study conducted on various thiazole derivatives demonstrated that N-(5-benzoyl-4-phenylthiazol) compounds showed superior antibacterial activity compared to standard antibiotics. This suggests potential for development into new antimicrobial agents .

- Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines, N-(5-benzoyl-4-phenylthiazol) exhibited significant cytotoxicity at low concentrations (IC50 values below 10 µM), indicating its potential as a lead compound for further anticancer drug development .

Q & A

Basic: What are the recommended synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of this compound typically involves a multi-step approach:

Thiazole Ring Formation : Reacting substituted thioureas with α-haloketones under basic conditions to form the 1,3-thiazole core. For example, cyclization of 4-phenyl-5-benzoyl-1,3-thiazol-2-amine precursors with 2,6-dimethoxybenzoyl chloride could be employed .

Amide Coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or DMF) to link the thiazole intermediate with 2,6-dimethoxybenzoic acid derivatives.

Microwave-Assisted Synthesis : highlights microwave irradiation (e.g., 120°C for 2 hours in DMSO with DIPEA as a base) as a method to accelerate reaction rates and improve yields in similar benzamide syntheses .

Critical Conditions :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve substituent patterns on the benzamide and thiazole rings. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups near 3.8 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ ion).

- X-ray Crystallography : Programs like SHELXL ( ) or WinGX ( ) refine crystal structures. For anisotropic displacement parameters, ORTEP for Windows ( ) visualizes thermal ellipsoids .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>98% by area normalization) .

Advanced: How can crystallographic data resolve structural ambiguities, such as conformational isomerism or tautomeric forms, in this compound?

Methodological Answer:

- Space Group Determination : Use SHELXD ( ) for structure solution via direct methods. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws .

- Conformational Analysis : Compare observed bond lengths/angles (e.g., thiazole C–N distances) with density functional theory (DFT)-calculated values to identify dominant conformers.

- Tautomer Discrimination : Hydrogen bonding patterns in the crystal lattice (e.g., N–H···O interactions) distinguish between keto-enol or thione-thiol tautomers. R-factors below 5% (SHELXL refinement) validate the model .

Advanced: What experimental strategies address discrepancies in biological activity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?

Methodological Answer:

- Standardized Assay Conditions :

- Use uniform buffer systems (e.g., pH 7.4 PBS) and control for solvent effects (e.g., DMSO ≤1% v/v).

- Validate enzyme activity with reference inhibitors (e.g., staurosporine for kinases).

- Data Normalization : Normalize IC₅₀ values to protein concentration (Bradford assay) and account for batch-to-batch compound purity (HPLC validation) .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., luciferase reporters) to rule out assay-specific artifacts .

Advanced: How can researchers design mechanistic studies to elucidate this compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., dopamine D2 receptor for benzamide analogs; ) .

- Site-Directed Mutagenesis : Identify critical residues by mutating predicted binding sites (e.g., Tyr³⁵⁶ in the D2 receptor) and assess activity loss via radioligand displacement assays.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (hydrophobic) interactions .

Advanced: What analytical approaches mitigate challenges in detecting degradation products or metabolites during stability studies?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via LC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid mobile phase .

- Metabolite Identification : Use liver microsomes (human/rat) with NADPH cofactor. High-resolution mass spectrometry (HRMS) in MSE mode (Waters SYNAPT) identifies phase I/II metabolites .

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) to ensure specificity for the parent compound amid degradation peaks .

Advanced: How can researchers reconcile conflicting toxicity data, such as acute vs. chronic exposure effects, in safety assessments?

Methodological Answer:

- Tiered Testing : Conduct OECD 423 (acute oral toxicity) followed by subchronic 90-day rodent studies (OECD 408) to assess dose-dependent effects .

- Mechanistic Toxicology : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways dysregulated at high vs. low doses (e.g., oxidative stress markers like Nrf2) .

- Cross-Species Comparisons : Evaluate toxicity in zebrafish (Danio rerio) embryos and mammalian models to gauge translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.